Cas no 1563438-23-2 (3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol)

3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol is a chlorinated aromatic alcohol featuring a propenyl side chain with a hydroxyl group. Its molecular structure, incorporating chloro, ethoxy, and methoxy substituents, imparts distinct reactivity and polarity, making it a valuable intermediate in organic synthesis. The compound’s conjugated double bond and hydroxyl functionality enable participation in condensation, oxidation, or coupling reactions, while the electron-donating alkoxy groups enhance its stability and solubility in organic solvents. This combination of structural features makes it suitable for applications in pharmaceuticals, agrochemicals, or advanced material synthesis, where precise functionalization is required. Careful handling is advised due to potential reactivity of the hydroxyl and vinyl groups.
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol structure
1563438-23-2 structure
商品名:3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
CAS番号:1563438-23-2
MF:C12H15ClO3
メガワット:242.698703050613
CID:6064082
PubChem ID:165630002

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
    • 1563438-23-2
    • EN300-1966525
    • インチ: 1S/C12H15ClO3/c1-3-16-11-8-9(5-4-6-14)7-10(13)12(11)15-2/h4-5,7-8,14H,3,6H2,1-2H3/b5-4+
    • InChIKey: VBBOGEJUQKPKSM-SNAWJCMRSA-N
    • ほほえんだ: ClC1=CC(/C=C/CO)=CC(=C1OC)OCC

計算された属性

  • せいみつぶんしりょう: 242.0709720g/mol
  • どういたいしつりょう: 242.0709720g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1966525-10.0g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
1563438-23-2
10g
$3746.0 2023-06-03
Enamine
EN300-1966525-0.5g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
1563438-23-2
0.5g
$603.0 2023-09-17
Enamine
EN300-1966525-0.1g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
1563438-23-2
0.1g
$553.0 2023-09-17
Enamine
EN300-1966525-10g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
1563438-23-2
10g
$2701.0 2023-09-17
Enamine
EN300-1966525-1g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
1563438-23-2
1g
$628.0 2023-09-17
Enamine
EN300-1966525-2.5g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
1563438-23-2
2.5g
$1230.0 2023-09-17
Enamine
EN300-1966525-1.0g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
1563438-23-2
1g
$871.0 2023-06-03
Enamine
EN300-1966525-5g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
1563438-23-2
5g
$1821.0 2023-09-17
Enamine
EN300-1966525-0.25g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
1563438-23-2
0.25g
$579.0 2023-09-17
Enamine
EN300-1966525-5.0g
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol
1563438-23-2
5g
$2525.0 2023-06-03

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol 関連文献

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-olに関する追加情報

Introduction to 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol (CAS No. 1563438-23-2)

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol, chemically designated as CAS No. 1563438-23-2, is a significant compound in the realm of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of phenolic derivatives, characterized by its unique structural framework that includes a chloro group at the 3-position, an ethoxy group at the 5-position, and a methoxy group at the 4-position of the benzene ring. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structure of 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol features a propenyl side chain attached to the benzene ring, which introduces additional possibilities for chemical modification and functionalization. This structural motif is particularly interesting in the context of drug discovery, as it can serve as a scaffold for designing molecules with enhanced binding affinity and selectivity towards biological targets. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution, elimination reactions, and condensation reactions, makes it a versatile building block in synthetic chemistry.

In recent years, there has been growing interest in phenolic compounds due to their wide range of biological activities. Studies have demonstrated that many phenolic derivatives exhibit potent antioxidant, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol may contribute to its unique pharmacological profile, making it a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, preliminary studies suggest that derivatives of this compound may interact with enzymes involved in cancer metabolism, potentially leading to the development of new anticancer drugs. Additionally, its structural features make it an attractive candidate for designing molecules with improved pharmacokinetic properties, such as enhanced solubility and bioavailability.

The synthesis of 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-ol involves multi-step organic transformations that highlight the ingenuity of synthetic organic chemists. The process typically begins with the preparation of appropriately substituted benzene derivatives followed by functionalization at the desired positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been employed to achieve high yields and regioselectivity. These synthetic methodologies not only showcase the advancements in organic synthesis but also underscore the importance of innovative approaches in drug development.

Recent advancements in computational chemistry have further enhanced our understanding of the reactivity and biological activity of 3-(3-chloro-5-chloro-methyl)-4-methylphenyl)-propenone (CAS No. 156343823) related compounds like 3-(3-chloro-p-tolyl)propenone CAS No:156343823 . Molecular modeling studies have provided insights into how these molecules interact with biological targets at the atomic level. This information is crucial for designing molecules with optimized binding affinities and minimal off-target effects. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce the time required to bring new drugs to market.

The pharmaceutical industry continues to invest heavily in research aimed at identifying new therapeutic agents derived from natural products or designed scaffolds like CAS No:156343823 . Phenolic compounds represent a rich source of bioactive molecules due to their structural diversity and functional group compatibility. The unique combination of substituents in CAS No:156343823 makes it an intriguing candidate for further exploration in this field.

In conclusion,CAS No:156343823 stands out as a significant compound with considerable potential in pharmaceutical research and drug development. Its structural features, synthetic accessibility, and promising biological activities make it a valuable asset for medicinal chemists seeking to design novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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